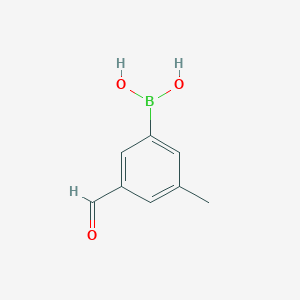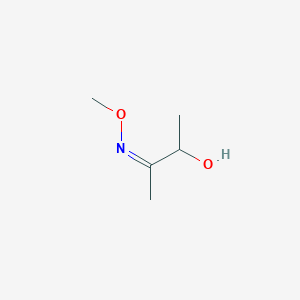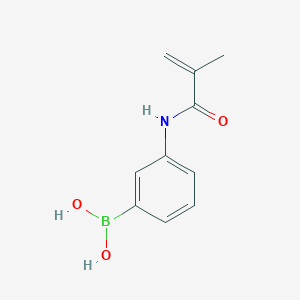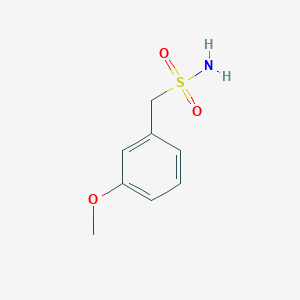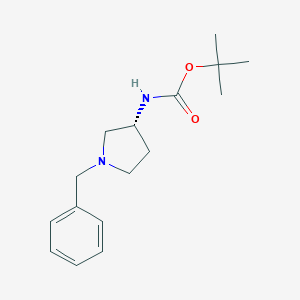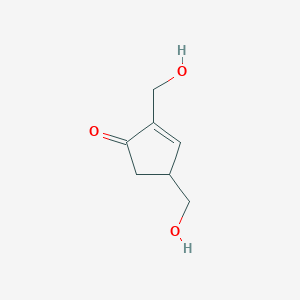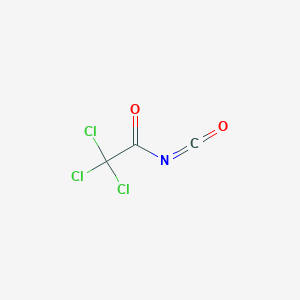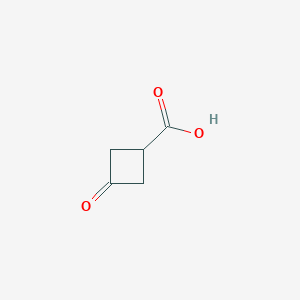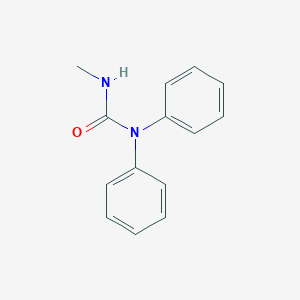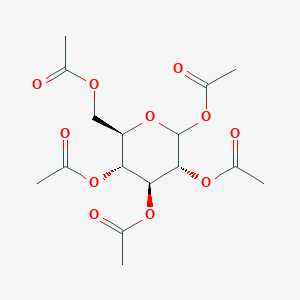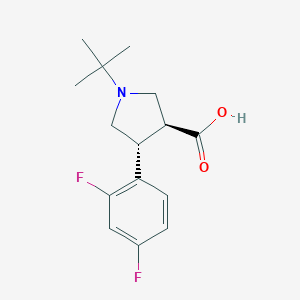![molecular formula C10H6S2 B151619 Benzo[1,2-b:4,5-b']dithiophene CAS No. 267-65-2](/img/structure/B151619.png)
Benzo[1,2-b:4,5-b']dithiophene
Übersicht
Beschreibung
Benzo[1,2-b:4,5-b']dithiophene (BDT) is a fused-aromatic compound that has gained significant attention due to its application in organic electronics, particularly in photovoltaic applications and organic field-effect transistors (OFETs). The interest in BDT and its derivatives stems from their planar molecular structures and the ability to fine-tune their electronic properties for specific applications .
Synthesis Analysis
The synthesis of BDT and its derivatives has been achieved through various methods. A general and convenient synthesis approach has been developed for benzo[1,2-b:4,5-b']dichalcogenophenes, including BDT, which is structurally characterized by single-crystal X-ray analysis . Another efficient synthesis method has been reported for benzo[1,2-b:6,5-b']dithiophene-4,5-dione (BDTD), which can undergo various chemical transformations to generate precursors for π-conjugated materials . Additionally, the synthesis of BDT-based conjugated polymers has been accomplished by coupling polymerization, which is utilized for photovoltaic applications .
Molecular Structure Analysis
The molecular structure of BDT and its homologues is characterized by a completely planar configuration, which is packed in a herringbone arrangement in the solid state. This planarity is crucial for electronic applications as it facilitates π-π stacking and charge transport . The crystal structures of various BDT derivatives have been elucidated, revealing different molecular packings influenced by substituents and functionalization strategies .
Chemical Reactions Analysis
BDT derivatives have been subjected to a range of chemical reactions to modify their electronic properties. For instance, BDT was oxidized to yield bis-sulfones, which possess red-shifted absorption and emission spectra, transforming the molecules from electron donors to electron acceptors . Chemical transformations of BDTD have also been explored to create diverse molecules for use in π-conjugated materials .
Physical and Chemical Properties Analysis
The physicochemical properties of BDT and its derivatives have been extensively studied. These compounds exhibit high thermal stability, with melting points and decomposition temperatures often exceeding 400°C . Their optical properties, such as absorption and emission spectra, can be tuned by varying the conjugation length and introducing different substituents, which is beneficial for applications in organic electronics . Electrochemical analyses have provided insights into the redox behavior of these compounds, which is essential for understanding their role as electron donors or acceptors in electronic devices .
Case Studies and Applications
Several case studies highlight the potential of BDT derivatives in electronic applications. For instance, BDT-based conjugated polymers have been synthesized and used in photovoltaic applications, with some showing power conversion efficiencies up to 4.25% . Organic photosensitizers incorporating BDT segments have achieved high-performance in dye-sensitized solar cells, with efficiencies reaching 9.88% . In the field of OFETs, BDT derivatives have been shown to exhibit high charge carrier mobilities, which are influenced by the molecular packing and orientation in the solid state .
Wissenschaftliche Forschungsanwendungen
Organic Solar Cells
Benzo[1,2-b:4,5-b']dithiophene (BDT) has been extensively used in the construction of π-conjugated molecules for organic solar cells. Studies show that BDT-containing compounds demonstrate broad absorption bands and improved power conversion efficiency in solar cells. For instance, BDT-based oligothiophenes with varying π-conjugation lengths exhibited improved photovoltaic performance, with one compound achieving a power conversion efficiency of 5.62% (Yin et al., 2016). Another study synthesized chlorine functionalized benzo[1,2-b:4,5-b′]difuran and benzo[1,2-c:4,5-c′]dithiophene-4,8-dione copolymers, yielding devices with an impressive power conversion efficiency of 13.10% (Ye et al., 2020).
Photodynamic Therapy and Bioimaging
In the field of biological applications, BDT derivatives have been used for photodynamic therapy and bioimaging. A study on red/near-infrared fluorophores based on electron-withdrawing benzo[1,2-b:4,5-b′]dithiophene tetraoxide (BDTO) revealed their potential in targeted photodynamic ablation of cancer cells and two-photon fluorescence imaging (Zhen et al., 2018).
Electronic Properties and Semiconductors
The electronic properties of BDT have been extensively studied for their use in semiconductors. Oxidized BDTs show a transformation from electron donors to electron acceptors with red-shifted absorption and emission spectra (Pappenfus et al., 2014). Another study found that methylthionation on BDT can tune the packing structure and molecular orientation in thienoacene-based organic semiconductors, impacting their mobility in field-effect transistors (Wang et al., 2017).
Dye-Sensitized Solar Cells
BDT has been incorporated in organic dyes for dye-sensitized solar cells (DSSCs). The incorporation of the BDT unit as a conjugated spacer in organic sensitizers led to conversion efficiencies ranging from 4.17 to 5.68% under specific irradiation conditions (Hao et al., 2011).
Charge Carrier Mobility
The impact of structural modifications on charge carrier mobility has been a significant area of research. For example, diacenaphthylene-fused BDTs exhibit good field-effect mobility, depending on their packing structure in the solid state (Wu et al., 2017).
Zukünftige Richtungen
The studies of core isomerism provide some new insights into the configurations of backbones and could assist in the molecular design of new n-type electron acceptors . The examination of TDDFT results indicates that among the various models studied in this work, nitro-substituted model is a better candidate for optoelectronic properties with relatively large absorption wavelength and long fluorescence lifetime .
Eigenschaften
IUPAC Name |
thieno[2,3-f][1]benzothiole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6S2/c1-3-11-9-6-8-2-4-12-10(8)5-7(1)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMVZUQDPPDABD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=CC3=C(C=C21)SC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455379 | |
| Record name | Benzo[1,2-b:4,5-b']dithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[1,2-b:4,5-b']dithiophene | |
CAS RN |
267-65-2 | |
| Record name | Benzo[1,2-b:4,5-b']dithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





